1,1-Diphenylpropane
Description
1,1-Diphenylpropane is an organic compound belonging to the diarylalkane class, characterized by a propane (B168953) backbone with two phenyl groups attached to the first carbon atom. ontosight.ai Its molecular formula is C₁₅H₁₆. ontosight.ai The compound typically presents as a colorless, crystalline solid or viscous liquid that is insoluble in water but soluble in common organic solvents like ethanol (B145695) and dichloromethane. ontosight.aithermofisher.com The core this compound structure provides a unique scaffold that has found applications in various areas of chemical science, from materials science to medicinal chemistry.
The this compound motif is a valuable building block in advanced organic synthesis due to the properties conferred by its geminal diphenyl groups. This structural unit is integral to the synthesis of specialized polymers and composite materials. ontosight.ai For instance, it can serve as a monomer in the creation of polyolefins, imparting unique physical and chemical properties to the resulting polymers. ontosight.ai
Furthermore, the diarylalkane framework is a key feature in the development of molecules for pharmaceutical applications. ontosight.ai Derivatives of diphenylpropane have been investigated for a range of biological activities. The structural arrangement of the phenyl groups can be modified to interact with biological targets, making it a useful scaffold in drug discovery. The synthesis of various derivatives allows for the fine-tuning of these interactions.
The diphenylalkane structure is also significant in the field of materials science, particularly for creating fluorescent probes and as precursors for the synthesis of calixarenes. google.com The rigid yet three-dimensional nature of the this compound unit can be exploited to create molecules with specific host-guest properties and photophysical characteristics.
Early research involving this compound was often part of broader studies into the physical and chemical properties of hydrocarbons. A notable example is a 1951 technical report from the National Advisory Committee for Aeronautics (NACA), which investigated a series of 1,1-diphenylalkanes, including this compound. nasa.gov This research aimed to understand the relationship between molecular structure and properties like heat of combustion and melting point for potential application as high-energy aircraft fuels. nasa.gov The study observed that while the general trend was a decrease in melting point with increasing alkyl chain length, this compound was an exception, exhibiting a higher melting point than the adjacent members of its homologous series. nasa.gov
The synthesis of this compound and its derivatives has historically been achieved through established organic reactions. Friedel-Crafts type reactions and Grignard reactions are classical methods for forming the carbon-carbon bonds necessary to construct the this compound skeleton. google.com For example, the reaction of a propyl Grignard reagent with a benzophenone (B1666685) derivative or the reaction of phenylmagnesium bromide with propiophenone (B1677668) can yield 1,1-diphenylpropanol, which can then be reduced to this compound. ontosight.aichemicalbook.com Over time, these fundamental synthetic strategies have been refined and adapted to create more complex molecules containing the this compound core.
The current research landscape for this compound and its derivatives is diverse, with significant interest in materials science and medicinal chemistry. In materials science, research continues into the use of diphenylalkanes in polymers. More recently, attention has been given to perfluorinated derivatives of 1,1-diphenylalkanes. For instance, perfluoro-1,1-diphenylpropane has been shown to form perfluoro-9-ethylfluorene and other complex polyfluorinated structures when reacted with antimony pentafluoride. researchgate.netresearchgate.net These fluorinated compounds are of interest for their unique electronic properties and potential applications in organic electronics.
In the realm of medicinal chemistry, derivatives of the closely related 1,3-diphenylpropane (B92013) have been synthesized and evaluated for their biological activity, such as their potential as 5α-reductase inhibitors. nih.gov This suggests that the broader class of diphenylpropanes remains a viable scaffold for the development of new therapeutic agents. The key scientific questions being addressed include how modifications to the phenyl rings and the propane chain affect biological activity and material properties.
Emerging research also explores the application of diphenylpropane structures in other areas. For example, 1,3-diphenylpropane has been identified as a pyrolysis product of polystyrene, which is relevant to the study of plastic degradation and environmental science. mdpi.com The synthesis of complex heterocyclic systems using diphenylpropane derivatives as starting materials is another active area of investigation. nih.govimist.ma
The objective of this article is to provide a focused and scientifically accurate overview of this compound. It aims to consolidate information on its structural significance, historical context, and current research trends. By adhering strictly to the outlined sections, this article serves as a concise academic reference for researchers interested in the fundamental chemistry and applications of this specific diarylalkane.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆ | ontosight.aithermofisher.comnih.gov |
| Molecular Weight | 196.29 g/mol | thermofisher.comnih.gov |
| IUPAC Name | 1-phenylpropylbenzene | nih.gov |
| CAS Number | 1530-03-6 | nih.govnist.gov |
| Appearance | Colorless viscous liquid or solid | ontosight.aithermofisher.com |
| Melting Point | 13.3 °C | nasa.gov |
| Refractive Index | 1.564 | thermofisher.com |
| XLogP3 | 4.1 | nih.gov |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data | Source |
| GC-MS (m/z) | Top Peak: 167, 2nd Highest: 165, 3rd Highest: 152 | nih.gov |
| IR Spectra | Data available from various sources | nih.govnist.gov |
Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMJVBOGDBMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865187 | |
| Record name | 1,1-Diphenylpropane | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-03-6, 25167-94-6 | |
| Record name | 1,1-Diphenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1-Diphenylpropane | |
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| Record name | Diphenylpropane | |
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| Record name | 1,1-Diphenylpropane | |
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| Record name | 1,1-diphenylpropane | |
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| Record name | Diphenylpropane | |
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Synthetic Methodologies for 1,1 Diphenylpropane and Its Complex Derivatives
Classical and Established Synthetic Routes to 1,1-Diphenylpropane Architectures
Traditional methods for synthesizing this compound frameworks have long been established and continue to be relevant in organic synthesis. These routes often involve fundamental reactions such as alkylation, Grignard reagent additions, and aldol (B89426) condensations followed by reduction.
Alkylation Reactions in the Formation of Diphenylpropane Derivatives
Friedel-Crafts alkylation is a cornerstone for the synthesis of 1,1-diarylalkanes, including this compound. beilstein-journals.org This reaction typically involves the electrophilic substitution of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com The process begins with the formation of a carbocation from the alkylating agent, which then attacks the benzene (B151609) ring. mt.com For instance, the alkylation of benzene with propylene (B89431) using a Lewis acid catalyst can yield this compound, although it often produces a mixture of isomers. evitachem.com
Modern variations of Friedel-Crafts chemistry have expanded the scope and efficiency of these reactions. For example, the alkylation of benzene with 1,2-diphenyl-2-propanol (B11989151) using an AlCl₃/CH₃NO₂ catalyst system results in a mixture of 1,2,2- and 1,1,2-triphenylpropane. researchgate.net The development of more environmentally friendly methods using catalytic amounts of metal or acid catalysts is a significant area of research. beilstein-journals.org
Grignard Reagent-Mediated Construction of Diphenylpropane Skeletons
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgbc.edu Their synthesis involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent under anhydrous conditions. chemguide.co.uklibretexts.org
The construction of this compound skeletons can be achieved through the reaction of a suitable Grignard reagent with a ketone or an ester. For the synthesis of 1,1-diphenylpropan-1-ol, a precursor to this compound, two primary retrosynthetic pathways exist. One route involves the reaction of an ester with two equivalents of a Grignard reagent, while the other utilizes a ketone and one equivalent of a Grignard reagent. chegg.com Specifically, 1,1-diphenylpropan-1-ol can be synthesized by reacting propiophenone (B1677668) with phenylmagnesium bromide. chemicalbook.com The resulting tertiary alcohol can then be reduced to this compound.
The reaction conditions for Grignard syntheses are critical, requiring an anhydrous environment as Grignard reagents react readily with water. bc.educhemguide.co.uk The reaction is typically initiated by activating the magnesium surface, and once started, it is often exothermic. wikipedia.orgbc.edu
Aldol Condensation and Subsequent Reduction Pathways for Diphenylpropanols
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to create β-hydroxy ketones, which are precursors to diphenylpropanols. escholarship.org This reaction involves the reaction of an enolate with a carbonyl compound. For instance, the aldol condensation of benzaldehyde (B42025) and acetophenone (B1666503) can produce 3-hydroxy-1,3-diphenyl-1-propanone. This intermediate can then be reduced to the corresponding 1,3-diphenylpropan-1-ol (B1266756). nih.gov
A variety of reducing agents can be employed for the reduction of the ketone functionality in the aldol product. A common method is the Huang-Minlon reduction. Other reduction methods, such as using sodium borohydride, have also been described for the synthesis of substituted diphenylpropanols from diarylpropanones. google.com The resulting diphenylpropanol can then be further reduced to the diphenylpropane skeleton. For example, 1,3-diphenylpropanol can be dehydrated to 1,3-diphenylpropene, which can then be hydrogenated. rsc.org
Modern Catalytic Strategies in the Elaboration of this compound Compounds
Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods. These strategies offer advantages in terms of atom economy, stereoselectivity, and environmental impact.
Transition Metal-Catalyzed Coupling Reactions for Diphenylpropane Frameworks
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for coupling an organoboron compound with an organic halide or triflate. libretexts.orgwikipedia.org This reaction has been utilized in the synthesis of various complex molecules, including those with a 1,1-diarylalkane core. xisdxjxsu.asia The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Nickel-catalyzed Suzuki-Miyaura coupling has also been shown to be effective for the synthesis of 1,1-diarylalkenes from alkenyl phosphates. rsc.org
Other transition metals, such as ruthenium, have also been employed in catalytic reactions to form C-C bonds. For example, a ruthenium(II) pincer complex has been used as a catalyst for the synthesis of 2-methyl-1,3-diphenylpropan-1-one from propiophenone and benzyl (B1604629) alcohol. google.com
Organocatalytic Approaches to Asymmetric Diphenylpropane Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. uea.ac.uk Asymmetric synthesis is crucial in the preparation of biologically active compounds. uea.ac.uk
In the context of diphenylpropane synthesis, organocatalytic methods have been applied to achieve enantioselective transformations. For example, the asymmetric aldol condensation of benzaldehyde and acetophenone can be catalyzed by proline-based catalysts to yield a chiral β-hydroxy ketone intermediate with high enantiomeric purity. This intermediate can then be converted to chiral 1,3-diphenylpropane (B92013) derivatives.
Organocatalytic Michael additions also provide a route to chiral 1,5-dicarbonyl compounds, which can serve as precursors to complex diphenylpropane structures. researchgate.net The use of chiral catalysts allows for the control of stereochemistry during the formation of new carbon-carbon bonds. researchgate.net
Radical Coupling Methodologies for Diphenyl-Substituted Propanols
The formation of carbon-carbon bonds through radical coupling represents a significant strategy in organic synthesis. Recent advancements have led to the development of transition-metal-free methods for synthesizing diphenyl-substituted propanols, aligning with principles of green chemistry.
One notable pathway involves the β-alkylation of 1-phenylethanol (B42297) with various benzyl alcohols to produce 1,3-diphenylpropan-1-ol and its derivatives. chalmers.senih.gov This method uniquely employs sodium tert-butoxide (t-BuONa) not only as a base but also as a radical initiator, circumventing the need for transition-metal catalysts typically used in borrowing hydrogen processes. chalmers.senih.govnih.gov The reaction proceeds under an inert atmosphere and generates the desired 1,3-diphenylpropan-1-ol in excellent yields. nih.gov Mechanistic studies suggest the reaction pathway involves the formation of reactive radical anions through a process of base-mediated deprotonation and single electron transfer. chalmers.senih.gov
The efficiency of this cross-coupling reaction is influenced by the solvent and temperature. Toluene (B28343) has been identified as a particularly effective solvent, yielding the product at 95% when the reaction is conducted at 140°C for 20 hours. chalmers.se The methodology demonstrates good tolerance for various functional groups on the benzyl alcohol, allowing for the synthesis of a range of phenyl-substituted propan-1-ol derivatives in moderate to good yields. nih.gov This approach provides a simpler and more benign alternative to traditional C-C bond formations that often rely on toxic and expensive alkyl halides. chalmers.senih.gov
Palladium-Catalyzed Cyclization Reactions Utilizing Diphenylpropane Precursors
Palladium catalysis is a powerful tool for constructing complex cyclic structures, and precursors based on the diphenylpropane scaffold are valuable starting materials in these transformations. For instance, 1,3-diphenylpropane-1,3-dione (B8210364) is utilized in the palladium-catalyzed one-pot synthesis of functionalized furans. mdpi.com This process involves an alkylation-cyclization sequence where the diphenylpropane derivative reacts with alkenyl bromides. mdpi.com A systematic evaluation of various palladium catalysts, including PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂, found that PdCl₂(CH₃CN)₂ was the most effective. mdpi.com The optimal conditions for this transformation were identified as using PdCl₂(CH₃CN)₂ in dioxane at 80°C, with K₂CO₃ as the base and CuCl₂ as the oxidant, achieving high yields of the furan (B31954) product. mdpi.com
Another example of palladium-catalyzed cyclization involves the intramolecular Barbier-type reaction of γ-ketoesters that contain an ortho-iodobenzyl group. beilstein-journals.org While not a simple diphenylpropane, this precursor incorporates a related structural motif. The cyclization proceeds stereoselectively to form bi- and tricyclic alcohol products in moderate to excellent yields. beilstein-journals.org The reaction, which can be initiated with various palladium catalysts, effectively transfers the stereochemistry of the starting material to the product. A proposed transition-state model helps to explain the observed high stereoselectivity of this C-C bond formation. beilstein-journals.org
Green Chemistry Principles and Sustainable Synthetic Approaches for Diphenylpropanes
The application of green chemistry principles to the synthesis of diphenylpropanes and their derivatives is an area of active research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. acs.orgnih.gov Key strategies include the use of microwave irradiation to accelerate reactions and the implementation of aqueous or solvent-free reaction conditions. These approaches not only offer environmental benefits but can also lead to higher yields, increased selectivity, and simplified product isolation. evonik.comsphinxsai.comresearchgate.net
Microwave-Assisted Syntheses of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient technology for preparing diphenylpropane derivatives, drastically reducing reaction times and often increasing yields compared to conventional heating methods. sphinxsai.comnih.govslideshare.net This technique allows for rapid and uniform heating of the reaction mixture, leading to cleaner reactions and purer products. sphinxsai.commdpi.com
Several complex heterocyclic derivatives of diphenylpropane have been synthesized using this approach. For example, the synthesis of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones has been achieved by reacting indole (B1671886) with chalcone (B49325) in water, catalyzed by manganese chloride, under microwave irradiation. heteroletters.org This method is noted for its high yields, short reaction times, and the use of an environmentally benign catalyst and solvent. heteroletters.org A similar reaction using alum as the catalyst in water also proceeds efficiently under microwave conditions. jocpr.com
Other examples include the synthesis of azolopyrimidines from 2-dimethylaminomethylene-1,3-diphenylpropane-1,3-dione, where microwave irradiation in the absence of a solvent significantly shortens the reaction time from hours to minutes. tandfonline.com Likewise, 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-diones have been prepared under solvent-free conditions using K₂CO₃ as a solid support, demonstrating increased yields and a reduction in reaction steps. researchgate.net
| Derivative Synthesized | Precursor(s) | Catalyst/Support | Solvent | Method | Reaction Time | Yield (%) | Ref. |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one | Indole, Chalcone | Manganese Chloride | Water | Microwave | 3-5 min | 88-95 | heteroletters.org |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one | Indole, Chalcone | Alum | Water | Microwave | 6-8 min | 85-92 | jocpr.com |
| Benzimidazolopyrimidine derivative | 2-dimethylaminomethylene-1,3-diphenylpropane-1,3-dione, Aminobenzimidazole | None | None | Microwave | 2 min | 75 | tandfonline.com |
| 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)propane-1,3-dione | - | K₂CO₃ | None | Microwave | - | > Conventional | researchgate.net |
Aqueous Medium and Solvent-Free Reaction Conditions in Diphenylpropane Formation
Moving away from volatile and often toxic organic solvents is a cornerstone of green chemistry. researchgate.netelgalabwater.com Syntheses of diphenylpropane derivatives have been successfully developed in aqueous media and under solvent-free conditions, showcasing the viability of these sustainable alternatives.
Aqueous Medium Reactions
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. elgalabwater.com While organic compounds often have low solubility in water, specialized techniques like micellar catalysis can create nanoreactors that enable reactions to proceed efficiently. evonik.com The synthesis of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones, as mentioned previously, is a prime example of a successful aqueous-phase reaction, utilizing catalysts like manganese chloride or alum under microwave irradiation to achieve excellent yields in minutes. heteroletters.orgjocpr.com These methods avoid the use of hazardous organic solvents and simplify the work-up process, as the product can often be isolated by simple filtration. heteroletters.orgelgalabwater.com
Solvent-Free Reactions
Eliminating the solvent entirely represents an even more ideal green synthetic route. chemistrydocs.com Solvent-free reactions, often conducted by grinding solid reagents together or by heating a neat mixture, can lead to higher efficiency, reduced waste, and easier purification. chemistrydocs.comiau.ir
A classic example is the dehydration of 1,1-diphenylpropan-1-ol to form 1,1-diphenylprop-1-ene. This elimination reaction proceeds to 99% yield when the powdered alcohol is simply kept in a desiccator filled with HCl gas, completely avoiding any solvent. chemistrydocs.comcmu.edu Another innovative solvent-free method involves the synthesis of phenytoin (B1677684) analogs by grinding 1,3-diphenylpropane-1,3-dione derivatives with urea, solid KOH, and silica (B1680970) gel in a mortar and pestle at room temperature. iau.ir This mechanochemical approach is completed in approximately 15 minutes and produces pure products in high yields (81-94%). iau.ir
| Reaction Type | Product | Precursor(s) | Conditions | Yield (%) | Ref. |
| Dehydration | 1,1-Diphenylprop-1-ene | 1,1-Diphenylpropan-1-ol | Solid-gas (HCl) | 99 | chemistrydocs.comcmu.edu |
| Pinacol Condensation | Phenytoin analog | 1,3-Diphenylpropane-1,3-dione, Urea, KOH | Grinding (solvent-free) | 81-94 | iau.ir |
| Cyclocondensation | Azolopyrimidine derivative | 2-dimethylaminomethylene-1,3-diphenylpropane-1,3-dione, 3-amino-1,2,4-triazole | Microwave (solvent-free) | 80 | tandfonline.com |
Elucidation of Reaction Mechanisms and Kinetics Involving 1,1 Diphenylpropane
Ionic Reaction Pathways of 1,1-Diphenylpropene and Related Cations
The ionic reactions involving 1,1-diphenylpropane and its unsaturated analog, 1,1-diphenylpropene, are characterized by the formation of cationic intermediates. These reactions are pivotal in understanding the behavior of these compounds in acidic environments and during common organic transformations like Friedel-Crafts reactions.
In the presence of acid catalysts, such as a combination of SnCl₄ and HCl, 1,1-diphenylpropene can react to form the 1,1-diphenylpropyl carbenium ion. guidetopharmacology.org This process involves the protonation of the alkene to yield a resonance-stabilized tertiary benzylic cation. The stability of this carbenium ion is significant, allowing for its observation and study. Research has shown that the salt of this carbenium ion with the SnCl₅⁻ anion can be formed, and in methylene (B1212753) chloride solution, it is nearly completely dissociated into free ions. guidetopharmacology.org
The formation of phenylalkyl carbenium ions is a critical step in the acid-catalyzed cleavage of alkyl-aryl bonds. fishersci.ca The stability of the resulting carbenium ion greatly influences the reaction pathway. In the case of this compound, the cleavage of an alkyl-aryl bond would lead to a highly stabilized diphenylpropyl cation. This cation can then participate in further reactions, such as electrophilic attack on an aromatic nucleus. fishersci.ca
The reaction of 1-phenyl-2-propanol (B48451) with benzene (B151609) in the presence of aluminum chloride, which yields a mixture of products including this compound, also proceeds through carbenium ion intermediates. fishersci.caontosight.ai These intermediates can undergo rearrangements, such as phenyl and hydride shifts, leading to the formation of the more stable 1,1-diphenylpropyl cation before alkylating the benzene ring. fishersci.ca
The study of substitution and elimination reactions of this compound derivatives provides insight into the competition between these pathways. The mechanisms, whether unimolecular (E1, SN1) or bimolecular (E2, SN2), are influenced by factors such as the structure of the substrate, the nature of the leaving group, the strength of the base/nucleophile, and the solvent.
Kinetic studies on the methoxide-promoted elimination reactions of 1,1,1-trichloro-2,2-bis(phenyl-substituted)ethanes, which are derivatives of this compound, have been conducted. These reactions are indicative of an irreversible E1cB mechanism. uni.lu In contrast, the E2 elimination of (1R,2R)-1-bromo-1,2-diphenylpropane has been shown to proceed via an anti-periplanar transition state to produce (Z)-1,2-diphenylpropene exclusively. idrblab.net This stereospecific outcome is a hallmark of the concerted E2 pathway.
The balance between substitution and elimination is also evident in the reactions of phenylalkyl chlorides. For instance, the alkylation of benzene with optically active 2-chloro-1-phenylpropane and 1-chloro-2-phenylpropane yields 1,2-diphenylpropane, with the stereochemical outcome depending on the starting material. nih.gov These reactions highlight the role of cationic intermediates that can be attacked by a nucleophile (substitution) or lose a proton (elimination).
A significant reaction pathway in Friedel-Crafts alkylations involving precursors to this compound is intermolecular hydride transfer, where this compound itself can act as a hydride donor. fishersci.caontosight.ai In the aluminum chloride-catalyzed reaction of benzene with 1-phenyl-2-propanol, this compound is formed alongside other products. fishersci.ca It has been proposed that the initially formed alkylation products can act as hydride donors to the intermediate carbenium ions. ontosight.ai
Specifically, the 1-methyl-2-phenylethyl cation (a phenonium-type ion) or the 1-phenylpropyl cation can abstract a hydride ion from this compound. fishersci.caontosight.ai This process results in the formation of a reduced product, such as 1-phenylpropane, and the resonance-stabilized 1,1-diarylpropyl cation. ontosight.ai The addition of a good hydride donor like decalin can suppress the formation of Friedel-Crafts alkylation products by more readily donating a hydride to the intermediate cations. ontosight.ai The presence of a protic acid is considered essential for the dealkylation and subsequent hydride-transfer to occur. ontosight.ai
The following table summarizes the product distribution in the AlCl₃-catalyzed reaction of 1-phenyl-2-propanol with benzene, highlighting the role of hydride transfer.
| Product | Yield (%) |
| 1-Phenylpropane | Variable, increases with hydride donors |
| 1,1-Diphenylpropene | Variable |
| This compound | Major Product |
| 1,2-Diphenylpropane | Major Product |
| Data sourced from studies on Friedel-Crafts reactions. fishersci.ca |
Free Radical Reaction Mechanisms of this compound and its Analogs
The investigation of free radical reactions of this compound and its analogs is crucial for understanding their thermal stability and decomposition pathways. These reactions typically proceed via chain mechanisms involving initiation, propagation, and termination steps.
While specific studies on the thermal decomposition of this compound are limited, the behavior of its isomer, 1,3-diphenylpropane (B92013), provides a well-studied model for the free radical chain decomposition of diarylalkanes. fishersci.sefishersci.caamericanelements.com The thermal decomposition of 1,3-diphenylpropane yields toluene (B28343) and styrene (B11656) through a free radical chain process. fishersci.sefishersci.ca
The key propagation step in the decomposition of such compounds is β-scission. For a radical derived from this compound, such as the 1,1-diphenylpropyl radical, β-scission would involve the cleavage of a carbon-carbon bond beta to the radical center. However, due to the structure of the 1,1-diphenylpropyl radical, the most likely fragmentation would be the loss of an ethyl radical to form a diphenylmethyl radical, or loss of a phenyl radical to form a 1-phenylpropyl radical.
In the case of the analogous 1,3-diphenylpropane, the decomposition is initiated by the homolytic cleavage of a C-H bond, followed by a series of radical reactions. The resulting radicals undergo β-scission, which is the cleavage of a C-C bond beta to the radical center, to produce an alkene and a new radical. This process is fundamental in the pyrolysis of larger organic molecules. nih.govfishersci.com The stability of the formed radicals, such as the benzylic radicals in the case of diphenylpropanes, plays a significant role in dictating the reaction pathways. cenmed.com
Free radical reactions typically proceed through a chain mechanism consisting of three main phases: initiation, propagation, and termination. nih.govwikipedia.orgfishersci.fithegoodscentscompany.com
Initiation: This phase involves the formation of the initial radical species. This can be achieved through the homolytic cleavage of a weak bond by applying energy in the form of heat or light. wikipedia.orgfishersci.fi For a molecule like this compound, this would likely involve the breaking of a C-H or C-C bond. The decomposition of 1,3-diphenylpropane can be initiated by other radical sources, such as benzyl (B1604629) phenyl ether. fishersci.sefishersci.ca
Propagation: Once a radical is formed, it can react with a neutral molecule to generate the product and another radical, which continues the chain. nih.govwikipedia.org For diphenylpropanes, this can involve a hydrogen abstraction from the propane (B168953) chain by a radical, followed by β-scission of the resulting radical. fishersci.sefishersci.ca
Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. nih.govfishersci.fi This can happen through various radical combination or disproportionation reactions. fishersci.ca
Studies on the thermal decomposition of 1,3-diphenylpropane have provided kinetic parameters for this free radical chain process, as shown in the table below.
| Compound | Products | Reaction Order | Eₐ (kcal/mol) | log A |
| 1,3-Diphenylpropane | Toluene + Styrene | 1.55 | 51.4 | 12.5 |
| Dibenzyl ether | Toluene + Benzaldehyde (B42025) | 1.43 | 48 | 12.6 |
| Phenethyl phenyl ether | Phenol + Styrene | 1.21 | 50.3 | 12.3 |
| Data from a study on coal liquefaction models, showing kinetics for 1,3-diphenylpropane and related compounds. fishersci.sefishersci.ca |
This data for 1,3-diphenylpropane and related compounds underscores that the thermal chemistry of these three-atom-linked aromatic systems is best described by free radical chain processes. fishersci.sefishersci.ca
Influence of Confinement on Radical Reaction Selectivity and Rates
The study of chemical reactions within confined spaces, such as the nanopores of mesoporous silica (B1680970), offers significant insights into how spatial restriction can alter reaction kinetics and product distributions. While direct studies on this compound are limited, extensive research on the structurally similar molecule, 1,3-diphenylpropane (DPP), provides a robust model for understanding these effects. The pyrolysis of DPP, a free-radical reaction, demonstrates marked changes in both rate and selectivity when the molecule is immobilized within mesoporous silica materials like SBA-15 and MCM-41 compared to its behavior on a nonporous silica surface (Cabosil). researchgate.netacs.orgnih.gov
Confinement within these nanoporous structures leads to an enhancement of reaction rates. researchgate.netacs.org This acceleration is attributed to an increased frequency of encounters for bimolecular reaction steps within the restricted volume of the pores. researchgate.netnih.gov Furthermore, the product selectivity is significantly altered. For instance, the pyrolysis of silica-immobilized DPP yields products such as toluene, styrene, and ethylbenzene. acs.org The distribution of these products changes depending on the pore size of the silica material. Studies have shown that as the pore size decreases (from 5.6 nm down to 1.7 nm), the steric congestion within the pores increases. researchgate.netacs.org This congestion, along with the curvature of the pore surface, modifies the accessibility for hydrogen transfer steps, thereby altering the selectivity of the radical reactions. researchgate.netnih.gov
The influence of confinement extends to reactions involving co-attached molecules that can act as hydrogen donors. In studies where DPP pyrolysis was conducted with co-attached hydrogen-donating spacer molecules like fluorene, the reaction pathways remained consistent with those observed on nonporous silica, but the rates were affected by both the pore size and the orientation of the hydrogen donor. acs.org The rate of pyrolysis was found to be highly sensitive to the structure and attachment orientation of the spacer molecule. researchgate.netacs.org For example, spacer molecules with a meta-orientation of their benzylic hydrogens relative to the surface linkage resulted in faster reaction rates than their para-oriented counterparts. acs.org Molecular modeling suggests this is because the meta-attached spacers can more easily achieve a favorable geometry for hydrogen transfer to the critical benzyl radical intermediates in the reaction sequence. acs.org
Photochemical Reaction Mechanisms in the Transformation of Diphenylpropane Compounds
Enantioselective Photochemical Transformations within Supramolecular Assemblies
Supramolecular assemblies, such as modified cyclodextrins and zeolites, can serve as chiral microreactors, enabling enantioselective photochemical reactions by providing a confined and chiral environment. oaepublish.comuni-regensburg.deacs.org These hosts can control the stereochemical outcome of a reaction by pre-organizing the substrate molecules into a specific conformation for the photochemical process. uni-regensburg.de
A pertinent example, using the closely related compound 1,1-diphenylpropene (DPP), illustrates this principle. The enantioselective photochemical addition of methanol (B129727) to 1,1-diphenylpropene has been achieved using a cyanonaphthalene-modified β-cyclodextrin (CDnp) as a photosensitizing host. oaepublish.com In this system, the confined space of the cyclodextrin (B1172386) cavity dictates the reaction pathway, leading to the formation of anti-Markovnikov adducts. Specifically, the reaction yields 1,1-diphenyl-2-methoxypropane and the water-addition product, 1,1-diphenyl-2-propanol, with enantiomeric excesses (ee) of up to 26-27%. oaepublish.comnih.gov
The effectiveness of these transformations often depends on the reaction conditions, particularly the solvent. A common challenge in asymmetric photochemistry is the trade-off between reaction yield and enantioselectivity. nih.gov For the photoaddition to 1,1-diphenylpropene, nonpolar solvents that favor the formation of a constrained exciplex (an excited-state complex between the sensitizer (B1316253) and substrate) tend to produce low yields but high enantiomeric excess. nih.gov Conversely, polar solvents often lead to higher yields but with diminished enantioselectivity, likely because the reaction proceeds through a less-constrained free radical cation. nih.gov This highlights the critical role of the supramolecular assembly in controlling the proximity and orientation of the reactants during the photochemical event to induce chirality. oaepublish.com
Photo-oxidation Pathways of Diphenylpropane-Containing Structures
The photo-oxidation of diphenylpropane structures involves the reaction of the compound with oxygen under the influence of light. The tertiary benzylic hydrogen in this compound is particularly susceptible to abstraction, initiating oxidation processes. A well-understood analog for this reaction is the autoxidation of cumene (B47948) (isopropylbenzene) to form cumene hydroperoxide, a process that can be initiated by photochemically generated radicals. wikipedia.org
The general mechanism for such a photo-oxidation would likely proceed through a radical chain reaction. The process is initiated by the abstraction of the tertiary benzylic hydrogen atom from this compound, forming a stable 1,1-diphenylpropyl radical. This initiation can be facilitated by a photosensitizer or the direct absorption of UV light. The resulting carbon-centered radical then reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can subsequently abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming a hydroperoxide product, 1,1-diphenylpropyl hydroperoxide, along with a new carbon-centered radical. The decomposition of such hydroperoxides can lead to other oxygenated products.
Photocatalytic systems can also mediate oxidation reactions. For instance, visible-light-mediated processes often involve a photocatalyst that, upon excitation, initiates a single-electron transfer (SET) from the substrate. rsc.org This would generate a radical cation from the diphenylpropane structure. This radical intermediate can then undergo further reactions, potentially with superoxide (B77818) generated from the reaction of the reduced photocatalyst with oxygen, leading to various oxygenated products.
Theoretical and Computational Chemistry Studies of 1,1 Diphenylpropane Systems
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For 1,1-diphenylpropane and its derivatives, these tools have been crucial for elucidating reaction pathways and understanding non-covalent interactions.
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanisms of reactions involving the this compound framework. Research has identified derivatives of this compound as key intermediates in the bimolecular disproportionation of n-propylbenzene when catalyzed by various zeolites. researchgate.netacs.orgresearchgate.net
In these studies, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of used zeolite catalysts showed the presence of monopropylated and dipropylated this compound derivatives. researchgate.netacs.org These species were identified as the primary intermediates for the main reaction. DFT calculations were employed to support these experimental findings, particularly to analyze the steric constraints and strain energies of these bulky intermediates within the confined spaces of different zeolite pores (e.g., Y, MCM-22, ZSM-5). researchgate.net The theoretical calculations helped to corroborate the proposed diphenylpropane-mediated reaction pathway and explain how the topology of the zeolite framework influences the formation and stability of these intermediates. researchgate.net
Furthermore, the applicability of DFT extends to predicting fundamental properties that govern reactivity. For related molecules like 1,1-diphenylhexane, DFT is used to calculate bond dissociation energies, identifying the weakest bonds and potential sites of reaction. This approach is equally applicable to this compound for understanding its thermal stability and degradation pathways.
The parent compound, this compound, is a simple alkane and lacks the necessary functional groups (such as carbonyl or hydroxyl moieties) to exhibit tautomerism or intramolecular hydrogen bonding. Consequently, computational studies on these specific phenomena are not performed on the parent hydrocarbon.
However, such studies are highly relevant and frequently conducted on the functionalized derivatives of this compound, particularly those containing hydroxyl groups. For instance, the stereochemistry of rearrangement reactions in 2-methyl-1,1-diphenylpropane-1,2-diol (B11996256) is dictated by which hydroxyl group is protonated, a process influenced by the stability of the resulting carbocation and the potential for hydrogen bonding. egyankosh.ac.in
In derivatives like (S)-1,1-diphenylpropane-1,2-diol, the presence of two adjacent hydroxyl groups creates a platform for intramolecular hydrogen bonding. rsc.orgthieme-connect.de Computational methods are essential for:
Determining the preferred conformations by calculating the energies of various rotational isomers.
Quantifying the strength and geometry of the O-H···O hydrogen bond.
Studies on related phenolic compounds further highlight the utility of DFT in accurately calculating the chemical shifts of hydroxyl protons, which are sensitive indicators of the hydrogen-bonding environment. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Direct molecular dynamics (MD) simulation studies focusing specifically on this compound are not widely reported in the literature. However, the application of MD to understand its behavior can be inferred from studies on analogous systems. For the closely related 1,1-diphenylhexane, MD simulations are used to model interactions with different solvents, leveraging the molecule's hydrophobicity to predict its partitioning behavior in multiphase systems. A similar approach could be used for this compound to simulate its behavior in various chemical environments.
Related computational techniques like molecular docking have been used to investigate the interactions of this compound derivatives with biological systems. A notable study explored the potential of this compound-1,2-diol and its analogs as inhibitors of the SARS-CoV-2 spike glycoprotein. researchgate.netnih.gov In this research, molecular docking simulations were used to predict the binding affinity and interaction modes of these ligands with the receptor-binding domain of the spike protein, identifying the propane (B168953) and fluorophenyl groups as key interacting moieties. researchgate.netnih.gov
Gas-Phase Ion/Neutral Complex Studies and Dissociation Energetics
The study of molecules in the gas phase, free from solvent effects, provides a clear view of their intrinsic properties. Research combining infrared (IR) spectroscopy with supersonic expansion cooling has been applied to this compound (often abbreviated as DPP). acs.orgresearchgate.netacs.orgacs.org These experiments, supported by theoretical model Hamiltonians, provide detailed information on the molecule's vibrational spectroscopy, particularly in the C-H stretching region. researchgate.netacs.orgaip.org By comparing experimental spectra with theoretical predictions from methods like DFT, researchers can assign spectral features to specific vibrational modes and gain insight into phenomena such as Fermi resonance, which involves the mixing of vibrational states. aip.orgaip.org This analysis is fundamental to understanding the molecule's potential energy surface and dissociation energetics.
While extensive studies on gas-phase ion/neutral complexes have been performed on the 1,3-diphenylpropane (B92013) isomer due to its ability to form stable, folded structures, research on close analogs of the 1,1-isomer is also informative. For example, the deprotonation kinetics and fragmentation of the radical ion of 1,1-diphenylethane (B1196317) have been studied, providing a model for the gas-phase reactivity of the benzylic carbon center present in this compound. acs.org
Conformational Analysis and Stereochemical Preferences of Diphenylpropane Derivatives
The conformational landscape of this compound itself is relatively simple, dominated by rotations around the C-C single bonds of the propyl chain and the rotations of the two phenyl groups. Its vibrational spectrum, studied under jet-cooled conditions, is sensitive to this conformation. researchgate.netacs.org
The study of stereochemistry and conformational preferences becomes significantly more complex and crucial in the derivatives of this compound. Chiral derivatives, such as (S)-1,1-diphenylpropane-1,2-diol, are valuable building blocks in asymmetric synthesis. rsc.orgthieme-connect.de For example, this diol can be used to create enantiomerically pure cyclic sulfites, which are then converted into P-stereogenic heterocycles or chiral sulfoxides through reactions with organometallic reagents. thieme-connect.dethieme-connect.de The stereochemical outcome of these reactions is entirely dependent on the predefined stereochemistry of the diol.
Computational conformational analysis plays a key role in understanding the reactivity of these derivatives. In the acid-catalyzed Wagner-Meerwein rearrangement of 2-methyl-1,1-diphenylpropane-1,2-diol, the reaction pathway and the identity of the migrating group (methyl vs. phenyl) depend on which carbocation intermediate is formed, a process governed by conformational and steric factors. egyankosh.ac.in Similarly, in the alkylation of benzene (B151609) with chiral chloro-phenylpropanes to form 1,2-diphenylpropane, the stereochemical outcome (retention or inversion of configuration) is explained by the formation of a phenyl π-assisted cation intermediate, whose conformational preferences dictate the direction of nucleophilic attack. researchgate.net
Advanced Analytical Techniques for the Characterization and Analysis of 1,1 Diphenylpropane
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds like 1,1-diphenylpropane. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and vibrational states of the molecule, as well as the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the assignment of its position (regiochemistry) and, in chiral molecules, its three-dimensional arrangement (stereochemistry). uni-regensburg.denih.gov
For this compound, ¹H NMR and ¹³C NMR are the primary NMR techniques used. The ¹H NMR spectrum provides information about the hydrogen atoms (protons), while the ¹³C NMR spectrum reveals the carbon skeleton.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The single proton on the carbon atom attached to both phenyl rings (the methine proton) gives a signal that is split by the adjacent methylene (B1212753) protons. The methylene (CH₂) and methyl (CH₃) protons of the propyl group also show characteristic signals with specific chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides complementary information. It shows distinct signals for each unique carbon atom in the molecule. The carbons of the two phenyl rings appear in the aromatic region of the spectrum (typically δ 120-145 ppm). The aliphatic carbons of the propyl chain, including the methine carbon, the methylene carbon, and the methyl carbon, resonate at higher field (lower ppm values). wiley-vch.de The precise chemical shifts help to confirm the connectivity of the atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays a number of characteristic absorption bands. These include:
Aromatic C-H stretching: Sharp peaks typically appear just above 3000 cm⁻¹, corresponding to the stretching of the carbon-hydrogen bonds on the phenyl rings. core.ac.uk
Aliphatic C-H stretching: Strong absorptions are observed just below 3000 cm⁻¹, arising from the C-H bonds of the propyl group.
C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
C-H bending: Vibrations corresponding to the bending of C-H bonds, both in the aromatic rings and the aliphatic chain, appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy provides additional information about the vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the molecule. ksu.edu.sa For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the phenyl rings and the carbon-carbon bonds of the propyl chain, which may be weak or absent in the IR spectrum. jkps.or.kr The combination of IR and Raman data provides a more complete picture of the molecule's vibrational behavior. americanpharmaceuticalreview.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. hnue.edu.vn This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. cutm.ac.in
In this compound, the two phenyl groups act as chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, typically around 260 nm. These absorptions are due to π → π* electronic transitions within the aromatic rings. cutm.ac.inubbcluj.ro The exact position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the aromatic rings. The presence of these characteristic absorption bands can be used to confirm the presence of the diphenyl moiety in a sample. researchgate.net
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. amazonaws.com It is widely used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of molecular structure through the analysis of fragmentation patterns. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is an ideal method for analyzing complex mixtures of volatile and semi-volatile compounds. measurlabs.comthermofisher.com
In the context of this compound, GC-MS can be used to identify it as a product in a chemical reaction or as a component in a mixture. thermofisher.com The sample is first injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (196.29 g/mol ). nih.gov It will also display a series of fragment ion peaks, which are formed by the breakdown of the molecular ion. Common fragmentation pathways for alkylbenzenes include the loss of alkyl radicals. docbrown.info For this compound, a prominent fragment ion is often observed at m/z 167, which corresponds to the loss of an ethyl group (C₂H₅). nih.gov Another significant peak can be seen at m/z 117, resulting from the cleavage of the bond between the two phenyl-bearing carbons. The unique pattern of fragment ions serves as a "fingerprint" for this compound, allowing for its positive identification.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.com This level of precision allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.com For this compound (C₁₅H₁₆), HRMS can confirm this chemical formula by measuring its monoisotopic mass with high accuracy, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. bioanalysis-zone.com
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected in the first stage of mass analysis, fragmented, and then the resulting "daughter" or "product" ions are analyzed in the second stage. wikipedia.orgcreative-proteomics.com This technique is extremely useful for detailed structural elucidation and for studying fragmentation mechanisms. mdpi.comresearchgate.net
For this compound, an MS/MS experiment could involve selecting the molecular ion (m/z 196) and then analyzing its fragmentation products. This can provide more detailed information about the fragmentation pathways than a standard single-stage MS experiment. By studying the fragmentation of isotopically labeled analogs of this compound, it is possible to trace the pathways of hydrogen and carbon atoms during fragmentation, providing deep insights into the gas-phase ion chemistry of the molecule. core.ac.ukcore.ac.uk
Chromatographic Separations for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental in determining the purity of this compound and for the quantitative analysis of mixtures containing this compound. infinitalab.comuomus.edu.iq Both High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Partition Chromatography (GLPC) offer high resolution and sensitivity for these purposes. openaccessjournals.comchromtech.comgeoconsult.com.au
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile and powerful technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.comnih.gov For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method.
Method development for the analysis of this compound and related compounds often involves optimizing the mobile phase composition, stationary phase, and detector settings to achieve the desired separation and sensitivity. For instance, a method developed for the analysis of 1,1-diphenyl-2-propanone, a related ketone, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods can be adapted for this compound, likely requiring adjustments to the solvent gradient to ensure adequate retention and resolution from potential impurities.
Validation of an HPLC method ensures its reliability for a specific application. Key validation parameters include:
Linearity: Establishing a linear relationship between the detector response and the concentration of this compound over a defined range.
Accuracy: Determining the closeness of the measured value to the true value, often assessed by spike and recovery experiments.
Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A typical HPLC setup for the analysis of this compound would involve a C18 stationary phase, a mobile phase gradient of acetonitrile and water, and a UV detector set to a wavelength where the phenyl groups exhibit strong absorbance (e.g., around 254 nm). nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas-Liquid Partition Chromatography (GLPC) in Reaction Monitoring
Gas-Liquid Partition Chromatography (GLPC), also known as Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. infinitalab.comchromtech.comgeoconsult.com.au Given the volatility of this compound, GLPC is an ideal method for monitoring the progress of reactions where it is a reactant, intermediate, or product. thermofisher.comlabscoop.com
In a typical GLPC setup, a sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column. uomus.edu.iq The column contains a stationary phase, which is a microscopic layer of a high-boiling liquid coated on a solid support. chromtech.combyjus.com Separation occurs based on the differential partitioning of the analytes between the gas and liquid phases. byjus.com
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched if necessary, and injected into the GLPC. The resulting chromatograms provide a snapshot of the reaction mixture's composition at that point in time. By integrating the peak areas of the reactants, intermediates, and products, their relative concentrations can be determined. This allows for the calculation of reaction kinetics, conversion rates, and the identification of optimal reaction conditions.
The purity of this compound itself can be readily assessed by GLPC, with specifications often requiring an assay of ≥98.5% as determined by this technique. thermofisher.com
Table 2: Typical GLPC Conditions for Reaction Monitoring of this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using X-ray crystallography to determine their precise three-dimensional atomic structure in the solid state. nih.gov This technique is invaluable for unambiguously confirming the molecular structure, stereochemistry, and intermolecular interactions of new compounds derived from this compound. acs.org
The process involves irradiating a single crystal of the derivative with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions are determined.
For example, the crystal structure of (1,3-diphenylpropane-1,3-dionato)triphenyltin(IV), a derivative of the related 1,3-diphenylpropane-1,3-dione (B8210364), has been determined by X-ray crystallography. mjcce.org.mk Similarly, the crystal structure of 1,3-diphenylpropan-2-one oxime, a derivative of a structural isomer of this compound, has also been elucidated, revealing details about its hydrogen bonding patterns. researchgate.net The synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione has been followed by X-ray crystal structure determination, providing insights into the molecular conformation and packing. iucr.org These examples highlight the utility of X-ray crystallography in characterizing the solid-state structures of compounds derived from propane (B168953) backbones with phenyl substituents.
Thermal Analysis Techniques in Polymer and Material Characterization
Thermal analysis techniques are crucial for characterizing polymers and materials where this compound might be a component or a degradation product. azom.com These methods measure changes in the physical properties of a material as a function of temperature. tainstruments.com
One of the most common techniques is Differential Scanning Calorimetry (DSC) , which measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.com DSC can be used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.com For instance, research on polyimides has utilized DSC to characterize the glass transition temperatures and melting behavior of polymers synthesized using diamines containing phenyl-substituted oxyalkylene linkages, which are structurally related to this compound. nasa.gov
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. netzsch.com TGA is used to study the thermal stability and decomposition of materials. When a polymer degrades, it can break down into smaller, more volatile fragments. If this compound were a degradation product of a polymer, its evolution could be detected by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. netzsch.com This hyphenated technique, TGA-MS or TGA-FTIR, allows for the identification of the gaseous products evolved during thermal decomposition. netzsch.com
For example, studies on the thermal degradation of polystyrene have identified various aromatic compounds in the liquid fraction, including 1,3-diphenylpropane (B92013) and 1,2-diphenylethane, demonstrating the types of products that can form from the breakdown of phenyl-containing polymers. researchgate.net The analysis of volatile organic compounds (VOCs) emitted from plastics, often using techniques like solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GCMS), can also identify degradation products. mnhn.fr Such analyses are critical for understanding the degradation mechanisms of polymers and predicting their service life. ewi.orgmdpi.com
Catalytic Transformations and Their Role in 1,1 Diphenylpropane Chemistry
Organocatalysis in Asymmetric Syntheses of Diphenylpropane Derivatives
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral 1,1-diarylalkanes, including derivatives of 1,1-diphenylpropane. beilstein-journals.orgscienceopen.com This approach avoids the use of often toxic and expensive metal catalysts and provides access to enantiomerically enriched products under mild conditions. scienceopen.com
A notable application of organocatalysis is in the asymmetric transfer hydrogenation of 1,1-diarylalkenes to produce chiral 1,1-diarylethanes. nih.gov This strategy has been successfully extended to the synthesis of various this compound derivatives. For instance, a chiral phosphoramide (B1221513) catalyst has been utilized in the asymmetric reaction of indol-2-yl carbinols with enamides, providing an efficient route to chiral 2-indole-substituted 1,1-diarylalkane derivatives. rsc.orgrsc.orgnih.gov This method is significant because it allows for the enantioselective construction of indole-based 1,1-diarylalkanes, which are important pharmacophores. rsc.org The reaction proceeds with high efficiency and enantioselectivity for a variety of substrates. rsc.orgnih.gov
Another key organocatalytic strategy is the hydroarylation of 1,1-diarylalkenes. nih.gov Researchers have developed a protocol using indoles as nucleophiles to react with 1,1-diarylalkenes, leading to the synthesis of highly enantioenriched 1,1,1-triarylethanes that feature acyclic all-carbon quaternary stereocenters. nih.gov These complex structures are synthesized with excellent yields and selectivities, highlighting the power of organocatalysis in constructing challenging stereocenters. nih.gov
The mechanisms of these reactions often involve the formation of specific intermediates guided by the chiral catalyst. For example, in transfer hydrogenation reactions, a chiral Brønsted acid can protonate a 1,1-diarylethene to generate a benzylic carbocation, which is then captured by a nucleophile within a chiral environment, leading to the formation of the enantioenriched product. researchgate.net
Transition Metal-Catalyzed Functionalization of this compound Frameworks
Transition metal catalysis is a cornerstone for the synthesis and functionalization of 1,1-diarylalkanes, offering a versatile and efficient means to construct these valuable motifs. researchgate.net These methods often provide high yields and enantioselectivities in the formation of C-C and C-H bonds. researchgate.net
Transition metal-catalyzed C-H activation has become a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. sioc-journal.cnnih.govrsc.org This strategy enhances atom and step economy by avoiding the need for pre-functionalized substrates. rsc.orgscienceopen.com
In the context of this compound frameworks, palladium catalysis has been employed for C-H activation. For example, a palladium-catalyzed [3+2] annulation of substituted aromatic amides with maleimides proceeds via a dual C-H bond activation. researchgate.net The reaction selectively activates a benzylic C-H bond first, followed by a meta-C-H bond activation to form a five-membered ring, yielding tricyclic heterocyclic molecules. researchgate.net Ruthenium catalysts have also proven effective. A Ru(II)-catalyzed C-H activation and annulation reaction of 2-phenyldihydrophthalazinediones with alkynes, which proceeds through the cleavage of a carbon-carbon triple bond, affords substituted quinazolines in good yields. nih.gov Similarly, rhodium(III) catalysts have been used in cascade C-H annulation reactions of benzaldehydes, anilines, and alkynes to synthesize dibenzo[a,f]quinolizinium salts, which have applications as fluorescent mitochondrial trackers. nih.gov
These C-H activation and annulation reactions provide powerful pathways to build complex, polycyclic structures from simpler 1,1-diarylalkane precursors. The choice of transition metal and directing group is critical for controlling the regioselectivity of these transformations. nih.govnih.gov
The enantioselective synthesis of chiral 1,1-diarylalkanes through stereoselective alkylation and arylation is of significant interest due to the prevalence of these motifs in bioactive molecules. researchgate.netnih.gov Transition metal catalysis offers several powerful methods to achieve this. rsc.org
Copper-catalyzed reactions have been developed for the enantioselective arylation of benzylic C-H bonds. Using a chiral bisoxazoline ligand, alkylarenes can be coupled with arylating agents to produce chiral 1,1-diarylalkanes with good to excellent enantioselectivities. nih.gov This method demonstrates high functional-group tolerance. nih.gov
Nickel catalysis has also been extensively explored. A ligand-enabled, nickel-catalyzed enantioselective hydroarylation of styrenes with arylboronic acids provides an efficient route to enantioenriched 1,1-diarylalkanes under mild, redox-neutral conditions. chinesechemsoc.org Furthermore, a multi-ligand relay strategy in nickel catalysis has enabled a highly regio- and enantioselective migratory hydroarylation. nih.gov This approach combines a ligand for chain-walking with another for asymmetric arylation, effectively achieving a remote C(sp³)–H arylation to access a wide range of chiral 1,1-diarylalkanes. nih.gov Photoredox dual catalysis, combining an iridium photocatalyst with a nickel catalyst, has been used for the enantioselective C-H arylation of benzylic hydrocarbons to synthesize 1,1-diarylalkanes. beilstein-journals.org
Palladium catalysis is also prominent in this area. Efficient protocols for the 1,1-diarylation of simple alkenes like ethylene (B1197577) have been developed, introducing two different aryl groups in a single step. researchgate.net The reaction's regioselectivity is dictated by the formation of π-benzylpalladium intermediates. researchgate.net
Below is a table summarizing selected stereoselective arylation processes for the synthesis of 1,1-diarylalkane derivatives.
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Copper / Chiral Bisoxazoline Ligand | Enantioselective Arylation of Benzylic C-H | Alkylarenes, Arylating Agents | Chiral 1,1-Diarylalkanes | Good to excellent enantioselectivity, good functional group tolerance. | nih.gov |
| Nickel / Chiral Spiro Aminophosphine Ligand | Enantioselective Hydroarylation | Styrenes, Arylboronic Acids | Enantioenriched 1,1-Diarylalkanes | Mild, atom-economical, and environmentally benign. | chinesechemsoc.org |
| Nickel / Multi-ligand Relay | Migratory Hydroarylation | Alkenes, Aryl Halides | Chiral 1,1-Diarylalkanes | Combines chain-walking and asymmetric arylation for remote C-H functionalization. | nih.gov |
| Palladium(0) / Phosphine Ligand | 1,1-Diarylation | Ethylene, Allylic Carbonates, Aryl Halides | 1,1-Diarylalkanes | One-step synthesis introducing two different aryl groups. | researchgate.net |
| Iridium Photocatalyst / Nickel Dual Catalysis | Enantioselective Benzylic C-H Arylation | Benzylic Hydrocarbons, Aryl Bromides | 1,1-Diarylalkanes | Utilizes visible light for dual catalytic cycle. | beilstein-journals.org |
Supramolecular Catalysis and Host-Guest Interactions in Diphenylpropane Reactivity
Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to control chemical reactivity and selectivity. oaepublish.comwikipedia.org Host molecules, such as cyclodextrins, calixarenes, and crown ethers, create confined microenvironments that can influence reaction pathways, often mimicking enzymatic catalysis. oaepublish.comthno.orgrsc.org
In the context of this compound and its analogs, cyclodextrins have been employed as hosts to mediate photochemical reactions. For example, the enantioselective photoaddition of methanol (B129727) to 1,1-diphenylpropene (DPP), a close structural analog, can be initiated by a cyanonaphthalene-modified β-cyclodextrin. oaepublish.com The cyclodextrin (B1172386) cavity encapsulates the DPP molecule, and the attached photosensitizer facilitates the reaction. oaepublish.comacs.org This host-guest complexation leads to the formation of anti-Markovnikov addition products with notable enantioselectivity. oaepublish.com
The formation of a stoichiometric 1:1 complex between the host and the guest substrate is crucial for this catalytic effect. acs.org The confined space within the host cavity restricts the conformational freedom of the substrate, leading to rate acceleration and enhanced selectivity compared to the reaction in bulk solvent. oaepublish.com The binding affinity and the structure of the host-guest complex can be influenced by factors such as the solvent, temperature, and the specific structure of the host molecule. thno.orgacs.org These principles of supramolecular catalysis and host-guest chemistry offer a sophisticated approach to controlling the reactivity of the this compound framework, enabling selective transformations that are difficult to achieve with conventional catalysts. researchgate.netresearchgate.net
Catalytic Degradation Processes Involving this compound and its Analogs
The catalytic degradation of persistent organic compounds is an important area of environmental chemistry. While specific studies on the catalytic degradation of this compound are limited, research on its analogs, such as Bisphenol A (BPA) (4,4'-dihydroxy-2,2-diphenylpropane), provides significant insights. redalyc.orgscielo.org.mx
Photocatalytic degradation using semiconductor catalysts like titanium dioxide (TiO₂) is a widely studied method. redalyc.orgscielo.org.mx When aqueous solutions of BPA are irradiated with UV light in the presence of TiO₂, the compound is degraded into various intermediates. The degradation process generally follows Langmuir-Hinshelwood kinetics. redalyc.orgscielo.org.mx The reaction mechanism involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the catalyst, which then attack the aromatic rings and the propane (B168953) bridge of the BPA molecule. Intermediates identified during the degradation of BPA include compounds like hydroquinone (B1673460) and p-benzoquinone. redalyc.orgscielo.org.mx
In a different context, this compound has been identified as a product in the catalytic pyrolysis of biomass, specifically Pubescens, indicating that catalytic processes can also lead to its formation from complex natural polymers. sciengine.com The study of these degradation and formation pathways is essential for understanding the environmental fate of such compounds and for developing technologies for waste valorization and pollution remediation.
Advanced Applications of 1,1 Diphenylpropane Derivatives in Chemical Synthesis and Materials Science
Role of 1,1-Diphenylpropane Structural Units in Polymer and Resin Design
The incorporation of this compound structural units into polymers can impart desirable properties such as thermal stability, mechanical strength, and specific optical characteristics. A notable example is the use of 1,1-bis(4-hydroxyphenyl)propane as a monomer in the synthesis of polycarbonates. Polycarbonates are a class of high-performance thermoplastics known for their toughness and clarity. The synthesis typically involves the reaction of a bisphenol monomer with phosgene (B1210022) or a phosgene equivalent. wikidata.org
While the most commercially prominent polycarbonate is derived from 2,2-bis(4-hydroxyphenyl)propane, commonly known as Bisphenol A (BPA), other bisphenol derivatives, including those based on the this compound structure, are used to create polymers with tailored properties. wikidata.orgwikipedia.org For instance, specific bisphenol compounds are selected to enhance features like scratch resistance or to modify the polymer's glass transition temperature. wikipedia.org
The general structure of the diphenylpropane unit in these bisphenols provides rigidity to the polymer backbone, contributing to the material's strength and thermal resistance. The following table details various bisphenol monomers, including a this compound derivative, used in polycarbonate synthesis.
| Monomer Name | Structure | Resulting Polymer | Key Properties Conferred |
| 1,1-bis(4-hydroxyphenyl)propane | A this compound derivative | Polycarbonate | Contributes to the polymer's thermal and mechanical properties. |
| 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) | A 2,2-diphenylpropane (B1583060) derivative | Polycarbonate | Widely used for its excellent impact resistance and optical clarity. wikipedia.org |
| 1,1-bis(4-hydroxyphenyl)cyclohexane | A related bisphenol with a cyclohexane (B81311) ring | Polycarbonate | Used to produce polycarbonates with specific thermal properties. wikipedia.org |
In addition to polycarbonates, diphenylpropane derivatives, particularly the diglycidyl ether of bisphenol A, are fundamental components of epoxy resins. These resins are formed through the condensation reaction of a bisphenol with epichlorohydrin. guidechem.com The resulting epoxy resins are versatile thermosetting polymers used in a wide range of applications, from adhesives and coatings to composites.
Utility as Building Blocks in Fine Chemical Synthesis
Derivatives of this compound serve as valuable intermediates and building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals. The presence of two phenyl groups on a single carbon atom creates a sterically hindered yet reactive center that can be exploited in various synthetic transformations.
A key example is 1,1-diphenylpropan-1-ol , which is utilized as a precursor in organic synthesis. guidechem.com It can be synthesized through the Grignard reaction of phenylmagnesium bromide with propiophenone (B1677668). wikipedia.org This alcohol can then be further modified to introduce other functional groups, making it a versatile building block for a range of target molecules.
Furthermore, chiral derivatives of this compound have been developed for use in asymmetric synthesis. For example, (S)-(-)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol has been supported on a polymer resin to create a chiral reagent for the enantioselective reduction of ketones to optically active alcohols. This demonstrates the utility of the this compound scaffold in creating stereochemically defined products, which is of high importance in the pharmaceutical industry.
The following table outlines some key this compound derivatives and their roles as synthetic building blocks.
| Building Block | Synthetic Route/Application | Resulting Product Class |
| 1,1-Diphenylpropan-1-ol | Synthesized from phenylmagnesium bromide and propiophenone. wikipedia.org | Precursor for various fine chemicals and potential pharmaceuticals. guidechem.com |
| (S)-(-)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol | Used as a chiral ligand/reagent. | Optically active alcohols and amines. |
| Other 1,1-diphenylpropan-1-ol derivatives | Prepared via Grignard reactions or Friedel-Crafts ketone synthesis followed by functionalization. | A variety of substituted organic molecules. |
Functionalization of Mesoporous Materials with Diphenylpropane Moieties
Mesoporous materials, such as SBA-15 and MCM-41, are of significant interest for applications in catalysis, separations, and nanomaterials due to their high surface area and ordered pore structures. The functionalization of the silica (B1680970) surfaces of these materials with organic moieties can tailor their properties for specific applications.
Research in this area has extensively focused on the immobilization of 1,3-diphenylpropane (B92013) (DPP) onto mesoporous silica. Current time information in Bangalore, IN.nih.gov In these studies, 1,3-diphenylpropane derivatives are grafted onto the silica surface, and the effect of the pore confinement on the pyrolysis of these molecules is investigated. nih.gov The confinement within the nanopores has been shown to alter reaction rates and product selectivity compared to reactions on a nonporous surface. nih.gov This research is valuable for understanding reaction mechanisms in confined spaces.
However, there is a notable lack of studies specifically detailing the functionalization of mesoporous materials with This compound moieties. The current body of literature strongly favors the 1,3-diphenylpropane isomer for these applications, likely due to the different reactivity and steric profile of the two isomers, which may influence the grafting process and subsequent reactions within the pores.
Development of Advanced Organic Materials Featuring Diphenylpropane Units
The development of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs), often relies on molecules with specific photophysical and electronic properties. While there is extensive research on various aromatic compounds for these applications, direct and detailed studies on materials incorporating the This compound unit are not widely reported.
The research in this field has more prominently featured derivatives of other diphenylpropane isomers, such as 1,3-diphenylpropane-1,3-dione (B8210364) . This compound and its metal complexes, for instance, are investigated for their luminescent properties and potential use in OLEDs.
The potential for this compound derivatives in advanced organic materials can be inferred from the properties of related compounds. The two phenyl groups attached to a single carbon create a non-conjugated, sterically hindered core. This structure could be used to create host materials in OLEDs, where the bulky, non-planar structure might help in preventing aggregation of emissive dopant molecules, thereby improving device efficiency and lifetime. Functionalization of the phenyl rings could also be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to facilitate charge injection and transport. However, further dedicated research is required to synthesize and characterize this compound-based materials to fully assess their potential in this domain.
Biological and Medicinal Chemistry Research with 1,1 Diphenylpropane Derivatives
Design and Synthesis of Diphenylpropane-Based Enzyme Inhibitors
The unique structural features of diphenylpropane derivatives make them attractive candidates for the design of enzyme inhibitors. Scientists have synthesized various analogs to target specific enzymes implicated in disease.
One area of focus has been the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.netnih.gov Extracts from Broussonetia kazinoki containing 1,3-diphenylpropane (B92013) derivatives like kazinol C, kazinol F, and broussonin C have demonstrated inhibitory effects on both the monophenolase and diphenolase activities of tyrosinase. researchgate.net For instance, kazinol C and broussonin C showed potent inhibition of tyrosinase monophenolase with IC₅₀ values of 1.7 µM and 0.57 µM, respectively. researchgate.net Further research led to the synthesis of a small collection of inhibitors with a phenylpropanoid core, which showed reversible inhibition of tyrosinase and laccase, with IC₅₀ values in the nanomolar range. nih.gov
Another targeted enzyme class is monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible, potent, and selective inhibitors of MAO-A. acs.org
Additionally, derivatives of 1,3-diphenylpropane-1,3-dione (B8210364) have been used as precursors in the synthesis of pyrazole-based inhibitors targeting meprin α and meprin β, which are metalloproteases involved in inflammation and fibrosis. tandfonline.com The synthesis involved the cyclocondensation of the respective 1,3-diphenylpropane-1,3-diones with hydrazine (B178648) dihydrochloride (B599025) to form the pyrazole (B372694) core, which was further modified to create potent inhibitors. tandfonline.com Similarly, 1,3-diphenylpropane-1,3-dione was used in a reaction with 4-azido-quinolin-2(1H)-ones to afford 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which were investigated as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com
Investigation of Diphenylpropane Derivatives as Modulators of Biological Receptors
Diphenylpropane derivatives have been extensively investigated as modulators of various biological receptors, demonstrating potential therapeutic applications in metabolic, inflammatory, and neurological diseases.
Peroxisome Proliferator-Activated Receptors (PPARs) : Derivatives of diphenylpropane have been developed as agonists of PPAR nuclear receptors. acs.org These receptors are key regulators in metabolic and inflammatory pathways. A study involving 37 compounds tested their agonist activity against PPAR receptors in a recombinant assay. One compound, 14-2-1, showed efficacy in an in vivo model of Alzheimer's disease, where it decreased beta-amyloid accumulation in the brain. acs.org
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) : The 1,3-diphenylpropan-1-one scaffold has been identified as a source of allosteric modulators for the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for cognitive and inflammatory disorders. csic.estandfonline.comnih.gov Depending on the substitution pattern, these derivatives can act as negative or positive allosteric modulators (NAMs or PAMs). tandfonline.comnih.gov Hydroxy-substituted analogues behave as potent and selective PAMs, enhancing the current induced by acetylcholine. csic.esnih.gov For example, compound 31 (a 2',5',4-trihydroxy-1,3-diphenylpropan-1-one) was identified as a potent and selective α7 nAChR PAM. tandfonline.comnih.gov To improve the pharmacokinetic properties of these PAMs, amino acid and peptide prodrugs have been synthesized. nih.gov
Estrogen Receptors (ERs) : Some diphenylpropane derivatives have been studied for their interaction with estrogen receptors. N,N'-Diphenylpropane-1,3-diamine has shown potential estrogenic activity in receptor binding assays. smolecule.com Furthermore, new derivatives of ((N,N-dialkylaminoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one were designed based on the structure of Tamoxifen, a known selective estrogen receptor modulator (SERM). brieflands.com The cytotoxic effects of these compounds on MCF-7 breast cancer cells, which are ER-positive, suggest a mechanism involving the blockade of estrogen receptors. brieflands.com
Serotonin (B10506) Receptors : A specific derivative, 2-(N,N-dimethylamino)methyl-1,1-diphenylpropane hydrochloride, has been identified as a potent serotonin receptor antagonist. ontosight.ai Studies in animal models have indicated that this compound possesses anxiolytic effects, highlighting its potential in pharmacology and medicinal chemistry. ontosight.ai
Structure-Activity Relationship (SAR) Studies of Biologically Active Diphenylpropanes
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of diphenylpropane derivatives. Research has identified key structural features that influence their potency and selectivity as receptor modulators and enzyme inhibitors.
For 1,3-diphenylpropan-1-one derivatives acting as allosteric modulators of α7 nAChRs, the nature of the substituents on the phenyl rings is critical. nih.gov SAR studies revealed that methoxy-substituted compounds tend to act as negative allosteric modulators (NAMs), while hydroxy-substituted analogs function as positive allosteric modulators (PAMs). tandfonline.comnih.gov The reduction of the double bond in the chalcone (B49325) linker to form the propan-1-one structure resulted in PAMs that were about 2-3 times less efficient. csic.es
In the context of P-glycoprotein (P-gp) inhibition by flavonoid-type diphenylpropane structures, a two-dimensional quantitative structure-activity relationship (2D-QSAR) model was developed. mdpi.com This study found that the lack of a 2,3-double bond and the presence of 3'-OH and 4'-OH groups were not favorable for inhibitory activity. Conversely, an increased number of methoxylated substitutions on the flavonoid skeleton enhanced the inhibition of P-gp. mdpi.com
SAR studies on radioiodinated diphenyl (IDP) derivatives designed as imaging ligands for α-synuclein aggregates showed that the length of conjugated double bonds plays a significant role. rsc.org The binding affinity to α-synuclein aggregates increased as the length of the conjugated double bonds was extended. However, brain uptake of these derivatives decreased with the extension of the double bonds, indicating a trade-off between binding affinity and blood-brain barrier penetration. rsc.org
For pyrazole derivatives synthesized from 1,3-diphenylpropane-1,3-diones as meprin inhibitors, substitutions on the N-1 position of the pyrazole ring and on both phenyl rings were systematically varied to establish SAR. This allowed for the optimization of inhibitory potency and selectivity against meprin α and β. tandfonline.com
Assessment of Antioxidant Properties in Diphenylpropane Compounds
Many diphenylpropane derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant properties. cmu.ac.thresearchgate.net These compounds can act as strong radical scavengers and protect against oxidative stress. researchgate.net
Several studies have utilized 1,3-diphenylpropan-1-one derivatives to explore antioxidant activity. csic.estandfonline.comresearchgate.net Specifically, hydroxy-substituted 1,3-diphenylpropan-1-ones, which also function as positive allosteric modulators of α7 nAChRs, have demonstrated potent radical scavenging capabilities. tandfonline.comnih.govresearchgate.net The antioxidant efficacy of these compounds has been evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay. researchgate.net For instance, compound 31, a trihydroxy-1,3-diphenylpropan-1-one, not only showed potent receptor modulation but also strong antioxidant activity. tandfonline.comnih.gov
Natural products containing the diphenylpropane scaffold also show antioxidant potential. A diphenylpropane glycoside, (4′-hydroxy-2′,3′,6′,3′′-tetramethoxy-1,3-diphenylpropane)-4′′-O-β-d-glucopyranoside, was isolated from Viscum articulatum along with several flavanone (B1672756) glycosides. acs.orgnih.gov Biological evaluation using a DPPH (1,1-diphenyl-2-picrylhydrazyl) method confirmed that some of these isolated compounds possess antioxidant activity. acs.orgnih.gov The antioxidant capacity of such polyphenolic compounds is often attributed to the presence of functional hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. cmu.ac.th
In a study on newly synthesized 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones derived from 1,3-diphenylpropane-1,3-dione, compounds 3g and 3h displayed promising antioxidant activity at a concentration of 10 µM, with DPPH radical scavenging percentages of 70.6% and 73.5%, respectively, comparable to the standard Trolox (77.6%). mdpi.com
Below is a table summarizing the antioxidant activity of selected 1,3-diphenylpropan-1-one derivatives.
| Compound | Description | Antioxidant Assay | Result | Reference |
| Compound 7 | Dihydroxy-1,3-diphenylpropan-1-one | ORAC | 3.5 ± 0.2 (trolox equivalents) | researchgate.net |
| Compound 31 | Trihydroxy-1,3-diphenylpropan-1-one | ORAC | 4.3 ± 0.3 (trolox equivalents) | researchgate.net |
| Compound 3g | 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-bromo-1-phenyl-1H-quinolin-2-one derivative | DPPH Scavenging | 70.6% at 10 µM | mdpi.com |
| Compound 3h | 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-chloro-1-phenyl-1H-quinolin-2-one derivative | DPPH Scavenging | 73.5% at 10 µM | mdpi.com |
Studies on Antiproliferative Activity of Diphenylpropane Derivatives
The antiproliferative and cytotoxic effects of 1,1-diphenylpropane derivatives against various cancer cell lines are well-documented, making this scaffold a promising starting point for the development of new anticancer agents. google.comoup.com
Derivatives of 1,3-diphenylpropane have shown significant cytotoxicity against hepatocellular carcinoma cells (HepG2 and Hep3B). nih.gov One compound isolated from Daphne giraldii demonstrated an IC₅₀ value of 17.21 μM against Hep3B cells and was found to induce apoptosis by inactivating the nuclear factor kappa B (NF-κB) pathway. nih.gov Similarly, a dibenzoylmethane (B1670423) derivative, 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP), showed promising cytotoxic effects against B16F10 melanoma cells, with a high selectivity index of 41.94. nih.gov
A series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones were synthesized and evaluated for antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast), K562 (leukemia), HeLa (cervical), Colo205 (colorectal), and HepG2 (hepatocellular). tandfonline.com Several of these compounds exhibited an average inhibition of 35% against the HepG2 cell line. tandfonline.com Another study designed 1,3-diphenyl-3-(phenylthio)propan-1-ones possessing tertiary amine moieties, inspired by the structure of Tamoxifen. brieflands.com All synthesized compounds showed higher cytotoxic activity against ER-positive MCF-7 cells than the reference drug. brieflands.com
Natural products from the plant Bussea sakalava yielded four new diphenylpropanes, bussealins A–D. nih.govnih.gov These compounds were tested for antiproliferative activity against the A2780 human ovarian cancer cell line, showing weak to moderate activities with IC₅₀ values ranging from 24 to 40 µM. nih.gov A patent has also described new derivatives of 1,3-diphenylpropane that display cytotoxic activity against cancer cells, comparable to analogous chalcones but with an expected reduction in side effects due to the saturation of the reactive enone moiety. google.com
The table below summarizes the antiproliferative activity of selected diphenylpropane derivatives.
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Compound 5 (from Daphne giraldii) | Hep3B (Hepatocellular Carcinoma) | 17.21 µM | nih.gov |
| DPBP | B16F10 (Melanoma) | Selectivity Index: 41.94 | nih.gov |
| Bussealin A | A2780 (Ovarian) | 36 µM | nih.gov |
| Bussealin B | A2780 (Ovarian) | 24 µM | nih.gov |
| Bussealin C | A2780 (Ovarian) | 36 µM | nih.gov |
| Bussealin D | A2780 (Ovarian) | 40 µM | nih.gov |
| Indole (B1671886) Derivatives (3a, c-g, j) | HepG2 (Hepatocellular Carcinoma) | ~35% inhibition | tandfonline.com |
| Compound 3h (Triazole derivative) | Panel of 4 cancer cell lines | GI₅₀: 22-31 nM | mdpi.com |
Isolation and Derivatization of Natural Products Containing Diphenylpropane Scaffolds
Nature is a rich source of compounds containing the diphenylpropane skeleton. Researchers have isolated novel diphenylpropanes from various plant species and, in some cases, used them as starting points for further chemical modification to enhance their biological activities.
From the endemic Malagasy plant Bussea sakalava, four new 1,3-diphenylpropanes (bussealins A–D) and a unique cycloheptadibenzofuran (bussealin E) were isolated. nih.govnih.govcam.ac.uk The co-isolation of these compounds led to a proposed biosynthetic pathway for bussealin E involving the oxidative cyclization of a diphenylpropane precursor, a strategy later employed in its total synthesis. cam.ac.uk
The stems and roots of Daphne giraldii yielded one new and six known 1,3-diphenylpropane analogues, which were subsequently evaluated for cytotoxicity. nih.gov Similarly, the leaves and stems of Viscum articulatum were a source of a new diphenylpropane glycoside, (4′-hydroxy-2′,3′,6′,3′′-tetramethoxy-1,3-diphenylpropane)-4′′-O-β-d-glucopyranoside. acs.orgnih.gov From the aerial parts of Lavandula gibsoni, a new substituted 2,2-diphenylpropane (B1583060) was isolated. tandfonline.com
The plant genus Broussonetia is another notable source. Broussonetia kazinoki provides prenylated kazinols, which are derivatives of 1,3-diphenylpropane and exhibit biological activities such as tyrosinase inhibition. researchgate.net Broussonetia papyrifera has yielded isoprenylated flavans and five new isoprenylated 1,3-diphenylpropane derivatives. colab.ws
In addition to isolation, derivatization of these natural scaffolds is a key strategy. For instance, after identifying 1,3-diphenylpropanones as potent modulators of α7 nAChRs, researchers synthesized amino acid and peptide prodrugs to improve their pharmacokinetic profiles and in vivo activity. nih.gov This highlights a common approach where a naturally inspired scaffold is identified and then chemically modified to create more drug-like candidates.
Environmental Fate and Degradation Pathways of 1,1 Diphenylpropane
Biodegradation Pathways and Microbial Interactions with Diphenylpropane
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a key process in the removal of organic pollutants from the environment. The susceptibility of a compound to biodegradation depends on its chemical structure, the presence of suitable microbial populations, and environmental conditions such as the availability of oxygen, nutrients, and pH.
While specific studies on the biodegradation of 1,1-diphenylpropane are limited, information on the microbial degradation of similar aromatic hydrocarbons can provide insights. The presence of two phenyl groups can make the molecule relatively resistant to microbial attack. However, some microorganisms are known to possess enzymatic systems capable of degrading such compounds.
Under aerobic conditions, the initial step in the biodegradation of aromatic hydrocarbons often involves the action of oxygenase enzymes, which introduce hydroxyl groups into the aromatic ring. This leads to the formation of catechols, which are then further degraded through ring cleavage and subsequent metabolic pathways. For this compound, this would likely involve the hydroxylation of one or both phenyl rings.
Under anaerobic conditions, the degradation of aromatic hydrocarbons is more challenging and typically proceeds at a slower rate. The initial activation of the molecule often involves carboxylation or the addition to fumarate, followed by a series of reduction and ring cleavage reactions. The biodegradation of 1,1-dichloroethene, for example, has been observed to occur under anaerobic conditions, leading to the formation of vinyl chloride. cdc.gov
Analytical Methodologies for Environmental Monitoring of this compound
The effective monitoring of this compound in environmental matrices such as water, soil, and air requires sensitive and selective analytical methods. The general approach for the analysis of organic micropollutants involves several steps: sampling, extraction, cleanup, and instrumental analysis. env.go.jp
For water samples, solid-phase extraction (SPE) is a common technique for concentrating the analyte and removing interfering substances. nih.gov The extracted compound can then be analyzed by gas chromatography (GC) or liquid chromatography (LC). For soil and sediment samples, extraction methods such as Soxhlet extraction or pressurized liquid extraction (PLE) are often employed. env.go.jp
The instrumental analysis is typically performed using GC coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). GC-MS provides high selectivity and allows for the unambiguous identification and quantification of the target compound based on its mass spectrum and retention time. High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometric detector can also be used, particularly for less volatile or thermally labile degradation products. nih.gov
Table 3: Analytical Techniques for the Determination of this compound in Environmental Samples
| Analytical Step | Technique | Description |
|---|---|---|
| Sample Extraction (Water) | Solid-Phase Extraction (SPE) | The water sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. eurofins.com |
| Sample Extraction (Soil/Sediment) | Soxhlet Extraction | Continuous extraction of the sample with a suitable solvent. |
| Sample Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE) | Extraction with a solvent at elevated temperature and pressure to improve efficiency. |
| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of the analyte from other compounds based on its volatility and polarity, followed by detection and identification based on its mass-to-charge ratio. env.go.jp |
| Instrumental Analysis | High-Performance Liquid Chromatography (HPLC) | Separation based on the analyte's affinity for a stationary and a mobile phase, suitable for a wide range of compounds. nih.gov |
Future Directions and Emerging Research Avenues for 1,1 Diphenylpropane
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability is profoundly influencing the synthesis of foundational molecules like 1,1-diphenylpropane. researchgate.net Future research will prioritize the development of environmentally benign synthetic routes that align with the principles of green chemistry. mdpi.com Key areas of innovation include the replacement of conventional Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate significant waste, with heterogeneous solid acid catalysts. These alternatives, including zeolites and acid-treated clays, offer advantages such as reusability, reduced corrosion, and simpler product purification.
Another promising direction is the use of renewable feedstocks. researchgate.net Research is anticipated to explore pathways that utilize biomass-derived platform chemicals as starting materials for the synthesis of the propane (B168953) backbone or the aromatic rings, thereby reducing the reliance on petrochemicals. Furthermore, the adoption of alternative energy sources, such as microwave and ultrasonic irradiation, can lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. mdpi.com The development of solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids will also be crucial in minimizing the environmental footprint of this compound synthesis. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Arylpropanes
| Feature | Conventional Method (e.g., Friedel-Crafts) | Emerging Green Methodologies |
|---|---|---|
| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃) | Heterogeneous solid acids, enzymes |
| Solvent | Halogenated hydrocarbons | Green solvents (e.g., water, ionic liquids), solvent-free conditions |
| Energy Input | Conventional thermal heating | Microwave, sonication, flow chemistry |
| Atom Economy | Moderate to low | High, minimizing byproducts |
| Sustainability | High waste generation, catalyst disposal issues | Catalyst recyclability, use of renewable feedstocks |
Exploration of Novel Catalytic Systems and Unprecedented Transformations
Modern catalysis is set to revolutionize the chemistry of this compound by enabling new types of chemical transformations. rsc.org A significant emerging area is the development of catalytic systems for the selective functionalization of C-H bonds. This would allow for the direct introduction of new functional groups onto the aromatic rings or the aliphatic chain of the this compound scaffold, bypassing the need for pre-functionalized starting materials. Such late-stage functionalization is highly desirable for creating libraries of novel derivatives for applications in drug discovery and materials science.
Researchers are also exploring the use of transition metal catalysts, including those based on cobalt, for novel cycloaddition reactions to construct the 1,3-diarylpropane framework, which could be adapted for this compound analogues. researchgate.net Moreover, the development of asymmetric catalytic systems will be instrumental in producing enantiomerically pure derivatives of this compound. Chiral versions of this scaffold could have unique applications in stereoselective synthesis and as chiral ligands in catalysis. The discovery of catalysts that can facilitate previously inaccessible bond formations or rearrangements will open up entirely new chemical space for this molecule. azom.com
Deeper Mechanistic Insights through Advanced Computational and Experimental Integration
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. scielo.br The integration of advanced computational chemistry with sophisticated experimental techniques is a powerful approach to elucidating the intricate details of chemical transformations. patonlab.com Future research on this compound will increasingly rely on quantum mechanics, particularly Density Functional Theory (DFT), to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. researchgate.net These computational studies can provide invaluable insights into catalyst behavior, substrate interactions, and the origins of selectivity, guiding the development of more efficient and selective processes. scielo.brescholarship.org
These computational predictions will be validated and complemented by advanced experimental methods. Techniques such as in-situ spectroscopy (e.g., NMR, IR) can monitor reactions in real-time, allowing for the identification of transient intermediates. Kinetic studies and isotopic labeling experiments will continue to be essential for unraveling complex reaction networks. The synergy between computational modeling and experimental evidence will lead to a more profound and predictive understanding of the chemistry of this compound.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The future of this compound research lies in its application beyond traditional organic chemistry, extending into materials science and biology. researchgate.netresearchgate.net The rigid yet flexible nature of the this compound scaffold makes it an attractive building block for the synthesis of novel polymers and functional materials. illinois.edu By incorporating this unit into polymer backbones, researchers could develop materials with tailored thermal, mechanical, and optical properties for applications ranging from high-performance plastics to organic electronics.
In the realm of biology and medicinal chemistry, the this compound core can serve as a scaffold for the design of new bioactive molecules. Its three-dimensional structure is suitable for interacting with biological targets such as enzymes and receptors. Future work will likely involve the synthesis and biological evaluation of libraries of this compound derivatives to explore their potential as therapeutic agents. The interdisciplinary collaboration between chemists, materials scientists, and biologists will be essential to fully realize the potential of this versatile chemical structure. illinois.edu
Table 2: Potential Interdisciplinary Applications of this compound Derivatives
| Field | Potential Application | Research Focus |
|---|---|---|
| Materials Science | High-performance polymers | Incorporation into polymer backbones to enhance thermal stability and mechanical strength. |
| Organic electronics | Design of organic semiconductors and light-emitting materials. | |
| Medicinal Chemistry | Drug discovery scaffolds | Synthesis of derivatives as potential enzyme inhibitors or receptor modulators. |
| Agrochemicals | Development of new pesticides or herbicides with novel modes of action. | |
| Catalysis | Chiral ligands | Synthesis of enantiopure derivatives for use in asymmetric catalysis. |
Strategies for Environmental Impact Mitigation and Lifecycle Assessment
In line with the principles of sustainable development, future research must address the environmental impact of this compound throughout its entire lifecycle. mdpi.com A key area of focus will be conducting comprehensive Life Cycle Assessments (LCA) to quantify the environmental footprint associated with its production, use, and disposal. dtu.dkresearchgate.net This "cradle-to-grave" analysis helps identify the stages with the most significant environmental impact, guiding efforts to improve sustainability. researchgate.net
Research into the biodegradability and environmental fate of this compound and its derivatives is crucial. Understanding how these compounds behave in the environment will inform the design of more environmentally benign analogues. This includes studying their potential for bioaccumulation and toxicity. Strategies for mitigation could involve designing molecules that are inherently biodegradable or developing efficient methods for their degradation or recycling. The ultimate goal is to create a circular economy for such chemical compounds, where waste is minimized and resources are used efficiently. researchgate.net This proactive approach to environmental stewardship will be a cornerstone of future research in this area. polymtl.ca
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-Diphenylpropane, and what analytical techniques are essential for confirming its structural identity?
- Methodological Answer : Synthetic approaches include Friedel-Crafts alkylation of benzene with 1-chloropropane or Grignard reactions involving diphenylmethane derivatives. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the branching pattern at the central carbon. Gas chromatography-mass spectrometry (GC-MS) and elemental analysis should validate purity (>95%) and molecular weight (196.29 g/mol). For reproducibility, experimental details must align with journal guidelines, including full spectral data in supplementary materials .
Q. Which spectroscopic methods (e.g., NMR, IR) provide critical insights into distinguishing this compound from its structural isomers?
- Methodological Answer : In H NMR, the absence of coupling between the central CH group and adjacent protons distinguishes this compound from 1,2- or 1,3-isomers. Infrared (IR) spectroscopy identifies C-H bending modes unique to the geminal diphenyl arrangement (690–710 cm). High-resolution mass spectrometry (HRMS) further differentiates isomers by exact mass .
Q. How should researchers optimize purification protocols for this compound based on its physicochemical properties?
- Methodological Answer : Utilize fractional distillation (boiling point: ~158–159°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) to separate byproducts. The compound’s high logP (4.23) suggests limited water solubility, making liquid-liquid extraction with nonpolar solvents effective. Purity should be verified via melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. In scenarios where synthetic yields of this compound are inconsistent, what experimental parameters require systematic variation to identify optimal conditions?
- Methodological Answer : Investigate catalyst type (e.g., AlCl vs. FeCl), stoichiometry of arylating agents, and reaction temperature (50–120°C). Monitor reaction progress using HPLC to detect intermediates like diphenylmethane. Photolytic methods may be unsuitable due to low yields under UV irradiation, as observed in prior studies .
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the stability and reactivity of this compound under varying environmental conditions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model steric strain in the geminal diphenyl structure. Molecular dynamics simulations predict aggregation behavior in solvents. Compare computed thermodynamic properties (e.g., enthalpy of formation) with experimental data to validate models .
Q. What methodologies are recommended for reconciling discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of calorimetry data, ensuring standardization of measurement conditions (e.g., oxygen-free environments). Use differential scanning calorimetry (DSC) to re-measure enthalpy values and cross-validate with computational results. Address outliers by reviewing purity thresholds in original studies .
Q. What role can this compound play in polymer chemistry, and what mechanistic studies are needed to elucidate its behavior in polymerization reactions?
- Methodological Answer : As a monomer, it may participate in step-growth polymerization via Friedel-Crafts pathways. Investigate chain propagation kinetics using time-resolved FTIR and gel permeation chromatography (GPC). Compare reactivity with 1,3-diphenylpropane to assess steric effects on polymer backbone formation .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate novel research questions addressing the ecological impact of this compound?
- Methodological Answer : Design biodegradation studies (e.g., soil microcosms) to assess persistence (Feasible). Investigate bioaccumulation potential in aquatic organisms using LC-MS (Novel). Ensure compliance with green chemistry principles to address ethical and environmental relevance (Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
